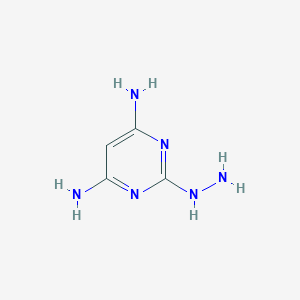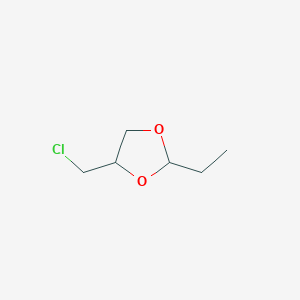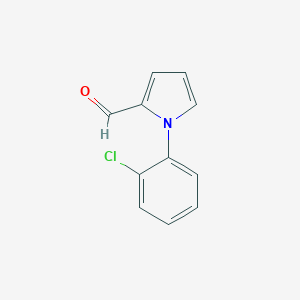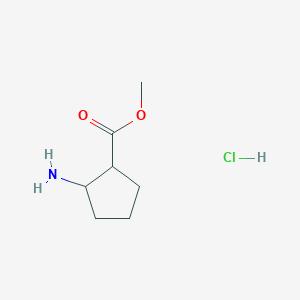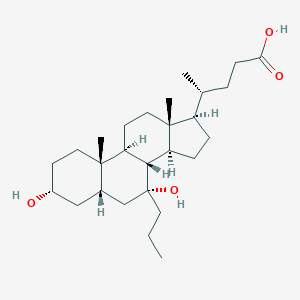
3,7-Dihydroxy-7-n-propylcholanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dihydroxy-7-n-propylcholanoic acid (DHPA) is a cholic acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DHPA has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
科学研究应用
3,7-Dihydroxy-7-n-propylcholanoic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been found to have potential in the treatment of liver diseases, such as non-alcoholic fatty liver disease and liver fibrosis. Additionally, this compound has been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 3,7-Dihydroxy-7-n-propylcholanoic acid is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways and gene expression. This compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. This compound has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis. This compound has also been found to improve mitochondrial function and inhibit fibrosis. Additionally, this compound has been found to enhance cognitive function and memory.
实验室实验的优点和局限性
3,7-Dihydroxy-7-n-propylcholanoic acid has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. Additionally, this compound has not been extensively studied in vivo, which can limit its translation to clinical applications.
未来方向
There are several future directions for the study of 3,7-Dihydroxy-7-n-propylcholanoic acid. One potential direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide a better understanding of the potential clinical applications of this compound. Additionally, the development of novel formulations of this compound with improved solubility and bioavailability can enhance its use in lab experiments and potential clinical applications. Finally, the investigation of the potential synergistic effects of this compound with other compounds can provide new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a cholic acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound possesses various biochemical and physiological effects, making it a promising candidate for the development of new drugs. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential clinical applications of this compound.
合成方法
3,7-Dihydroxy-7-n-propylcholanoic acid can be synthesized by the reaction of cholic acid with propylamine in the presence of a catalyst. The reaction results in the formation of the propylamide derivative of cholic acid, which is then hydrolyzed to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
属性
CAS 编号 |
124729-58-4 |
|---|---|
分子式 |
C27H46O4 |
分子量 |
434.7 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-7-propyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H46O4/c1-5-12-27(31)16-18-15-19(28)10-13-25(18,3)22-11-14-26(4)20(7-8-21(26)24(22)27)17(2)6-9-23(29)30/h17-22,24,28,31H,5-16H2,1-4H3,(H,29,30)/t17-,18+,19-,20-,21+,22+,24+,25+,26-,27-/m1/s1 |
InChI 键 |
BOJLONLMSDGVHC-WCEAYCHHSA-N |
手性 SMILES |
CCC[C@]1(C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O)O |
SMILES |
CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O |
规范 SMILES |
CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O |
同义词 |
3,7-dihydroxy-7-n-propylcholanoic acid 7-n-propyl-chenodeoxycholic acid 7-n-propylursodeoxycholic acid 7-prCDC 7-prUDC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



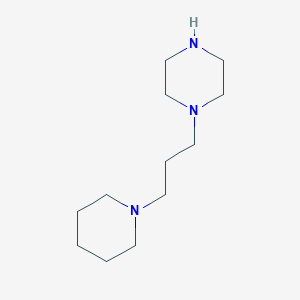
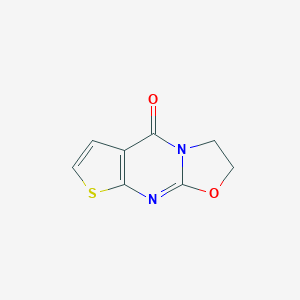
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)


![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
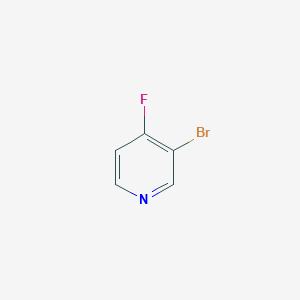
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
